

# An In-depth Technical Guide to 2,5-Dimethylpyrimidin-4-amine

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## Compound of Interest

Compound Name: 2,5-Dimethylpyridin-4-amine

Cat. No.: B1334585

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**Abstract:** This technical guide provides a comprehensive overview of 2,5-dimethylpyrimidin-4-amine, a heterocyclic amine of interest to researchers in medicinal chemistry and drug development. This document consolidates available data on its chemical identity, structural characteristics, and physicochemical properties. Due to the limited availability of direct experimental protocols for this specific molecule, this guide also presents a plausible synthesis pathway and a representative biological screening workflow based on established methodologies for analogous pyrimidine derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking detailed technical information on this compound.

**A Note on Chemical Nomenclature:** Initial database searches for "**2,5-Dimethylpyridin-4-amine**" yield limited technical information. However, a structurally similar compound, "2,5-dimethylpyrimidin-4-amine," is well-documented and commercially available. Given the specificity of the user's request for in-depth technical data, this guide will focus on the pyrimidine derivative, as it is the likely compound of interest for research and development purposes.

## Chemical Identity and Structure

2,5-dimethylpyrimidin-4-amine is a substituted pyrimidine with the chemical formula  $C_6H_9N_3$ .<sup>[1]</sup> It is identified by the CAS number 73-70-1.<sup>[2]</sup> The structure consists of a pyrimidine ring substituted with methyl groups at positions 2 and 5, and an amine group at position 4.

Molecular Structure:

Caption: 2D structure of 2,5-dimethylpyrimidin-4-amine.

## Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of 2,5-dimethylpyrimidin-4-amine.[\[1\]](#)[\[2\]](#)

Property	Value	Source
CAS Number	73-70-1	PubChem <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub>	PubChem <a href="#">[1]</a>
Molecular Weight	123.16 g/mol	PubChem <a href="#">[2]</a>
IUPAC Name	2,5-dimethylpyrimidin-4-amine	PubChem <a href="#">[2]</a>
SMILES	<chem>CC1=CN=C(N=C1N)C</chem>	PubChem <a href="#">[2]</a>
InChI Key	UXKNAXNFIYFMIB-UHFFFAOYSA-N	PubChem <a href="#">[2]</a>
XlogP (predicted)	0.6	PubChemLite <a href="#">[1]</a>
Monoisotopic Mass	123.07965 Da	PubChemLite <a href="#">[1]</a>
Appearance	White to off-white solid (reported)	Commercial Suppliers
Storage Temperature	2–8 °C (under inert gas)	Commercial Suppliers

## Experimental Protocols

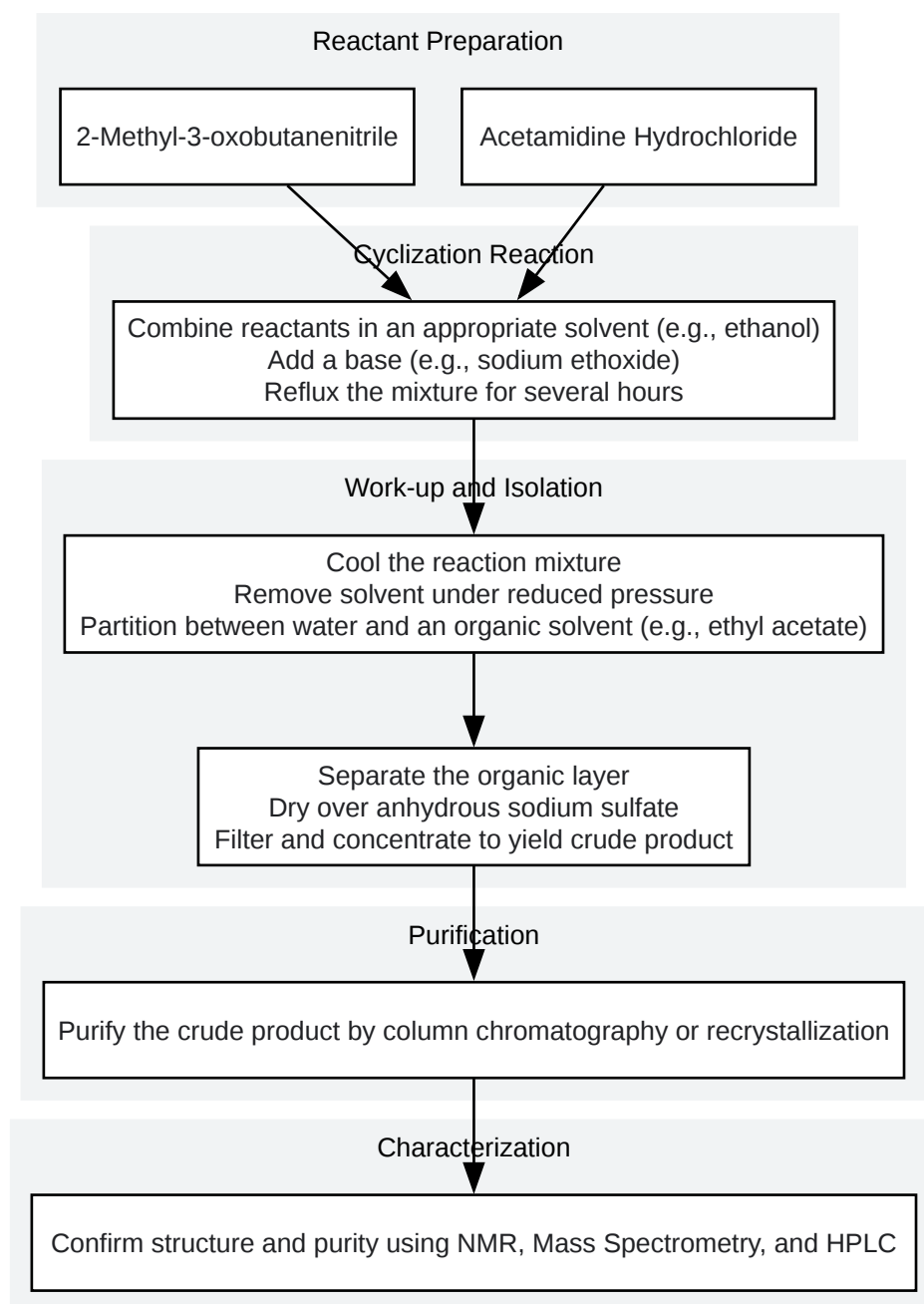
### Proposed Synthesis of 2,5-Dimethylpyrimidin-4-amine

While a specific, detailed synthesis for 2,5-dimethylpyrimidin-4-amine is not readily available in the reviewed literature, a plausible and efficient method can be derived from the well-established synthesis of substituted aminopyrimidines. The principal synthesis often involves the cyclization of a  $\beta$ -dicarbonyl compound (or a functional equivalent) with an N-C-N containing molecule, such as a guanidine or amidine derivative.

The following protocol outlines a proposed synthesis based on the reaction of 2-methyl-3-oxobutanenitrile with acetamidine.

### Experimental Workflow: Synthesis of 2,5-Dimethylpyrimidin-4-amine

#### Proposed Synthesis Workflow for 2,5-Dimethylpyrimidin-4-amine



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Caption: Proposed workflow for the synthesis of 2,5-dimethylpyrimidin-4-amine.

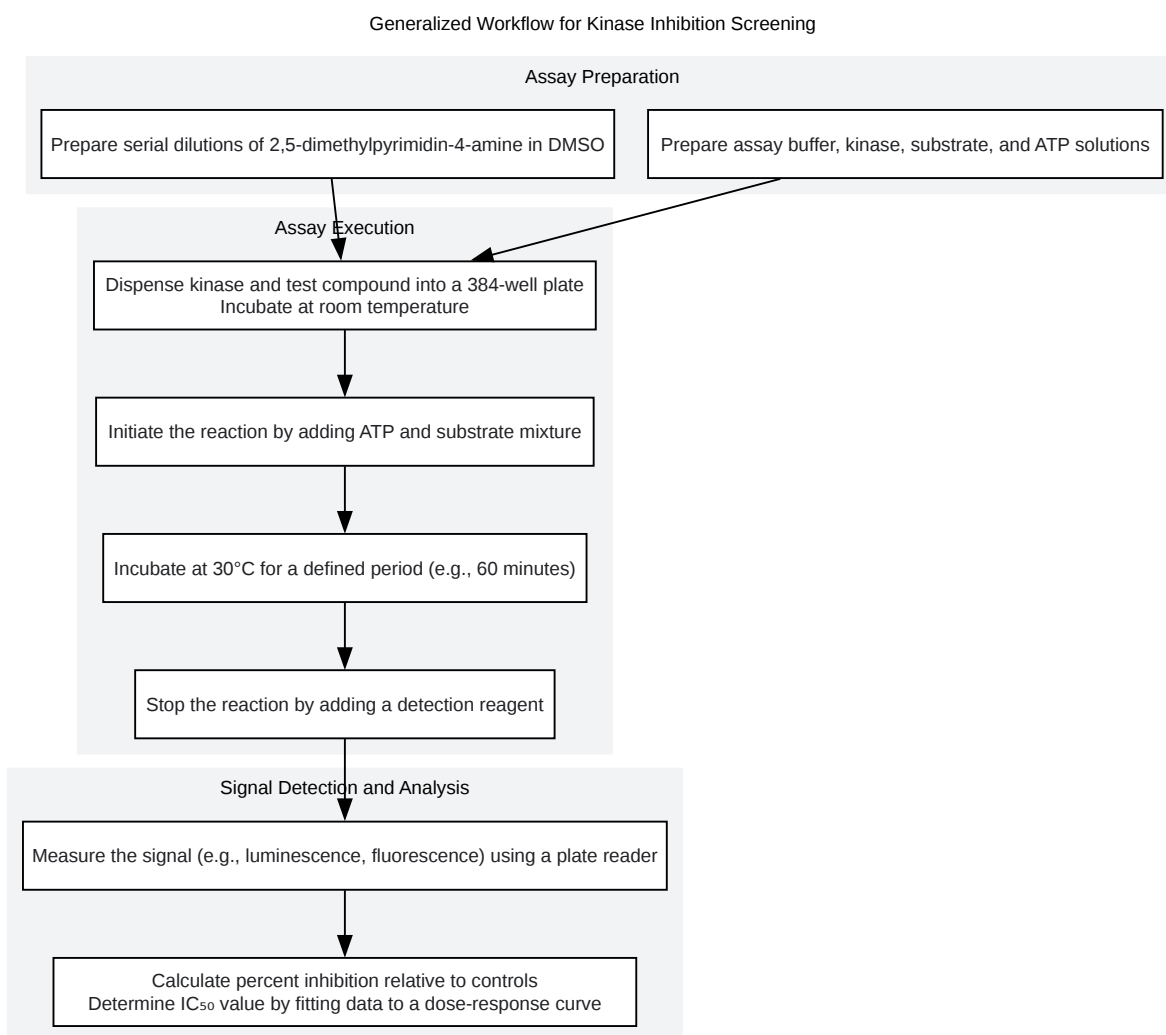
#### Detailed Methodology:

- **Reaction Setup:** To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetamidine hydrochloride. Stir the mixture for 30 minutes at room temperature.
- **Addition of  $\beta$ -Ketonitrile:** Add 2-methyl-3-oxobutanenitrile dropwise to the reaction mixture.
- **Cyclization:** Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.
- **Extraction:** Redissolve the residue in water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
- **Isolation:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
- **Purification:** Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 2,5-dimethylpyrimidin-4-amine.
- **Characterization:** Confirm the identity and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, mass spectrometry, and HPLC analysis.

## Representative Biological Screening Protocol: Kinase Inhibition Assay

Derivatives of the aminopyrimidine scaffold are frequently investigated as kinase inhibitors. The following is a generalized in vitro protocol for assessing the inhibitory activity of 2,5-dimethylpyrimidin-4-amine against a target protein kinase.

Experimental Workflow: In Vitro Kinase Inhibition Assay



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Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Methodology:

- **Compound Preparation:** Prepare a stock solution of 2,5-dimethylpyrimidin-4-amine in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC<sub>50</sub> determination.
- **Assay Plate Preparation:** In a 384-well assay plate, add the test compound dilutions, a positive control inhibitor, and a DMSO vehicle control.
- **Enzyme and Substrate Addition:** Add the target kinase enzyme to each well, followed by a pre-incubation period to allow for compound binding.
- **Reaction Initiation:** Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
- **Reaction Incubation:** Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).
- **Signal Detection:** Terminate the reaction and detect the amount of product formed. This is often achieved using a luminescence-based assay that measures the amount of ATP remaining after the reaction.
- **Data Analysis:** Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## Potential Applications in Drug Discovery

While specific biological activities for 2,5-dimethylpyrimidin-4-amine are not extensively reported, the 4-aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Molecules containing this core structure have been investigated for a range of therapeutic targets, including:

- **Protein Kinase Inhibitors:** The aminopyrimidine core is a key structural feature in numerous approved and investigational kinase inhibitors for the treatment of cancer and inflammatory diseases.
- **Enzyme Inhibitors:** Derivatives have been designed as inhibitors for other enzyme classes, such as  $\beta$ -secretase (BACE1) for Alzheimer's disease.

- GPCR Modulators: Certain aminopyrimidine analogs have been identified as agonists for G-protein coupled receptors like GPR119, which is a target for type 2 diabetes.

Given its structural features, 2,5-dimethylpyrimidin-4-amine represents a valuable starting point or fragment for the design and synthesis of novel therapeutic agents targeting these and other biological pathways. Further screening and derivatization are required to elucidate its specific biological functions and potential for drug development.

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## References

- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
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